
5-chloro-2-hydroxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-hydroxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a hydroxy group, and a thiophen-3-ylmethyl group attached to the benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and thiophen-3-ylmethanol.
Esterification: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is esterified using methanol and a suitable acid catalyst to form the corresponding methyl ester.
Amidation: The methyl ester is then reacted with N-methylamine and thiophen-3-ylmethanol under appropriate conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-chloro-2-hydroxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 5-chloro-2-oxo-N-methyl-N-(thiophen-3-ylmethyl)benzamide.
Reduction: Formation of 2-hydroxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
5-chloro-2-hydroxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-chloro-2-hydroxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The hydroxy and chloro groups may participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the thiophen-3-ylmethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
5-chloro-2-hydroxy-N-phenylbenzamide: Similar structure but with a phenyl group instead of a thiophen-3-ylmethyl group.
2-hydroxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide: Lacks the chloro group.
5-chloro-2-methoxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide: Contains a methoxy group instead of a hydroxy group.
Uniqueness
5-chloro-2-hydroxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro group enhances its potential for nucleophilic substitution reactions, while the hydroxy group allows for oxidation and hydrogen bonding interactions.
特性
分子式 |
C13H12ClNO2S |
|---|---|
分子量 |
281.76 g/mol |
IUPAC名 |
5-chloro-2-hydroxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide |
InChI |
InChI=1S/C13H12ClNO2S/c1-15(7-9-4-5-18-8-9)13(17)11-6-10(14)2-3-12(11)16/h2-6,8,16H,7H2,1H3 |
InChIキー |
BJFLTKQHIQLQJH-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CSC=C1)C(=O)C2=C(C=CC(=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


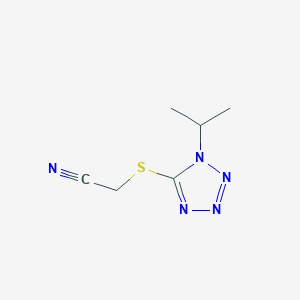
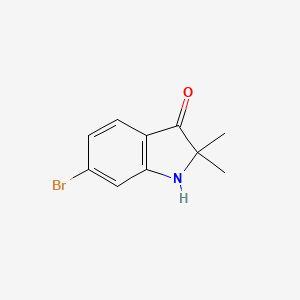

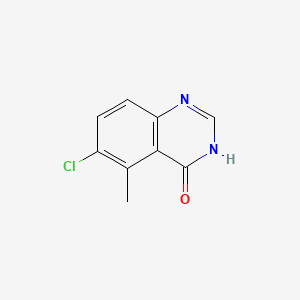
![(4S,7S,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid](/img/structure/B14908951.png)
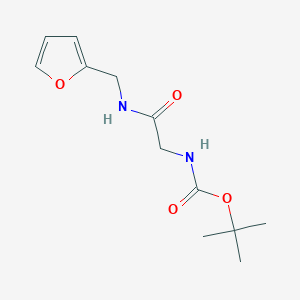
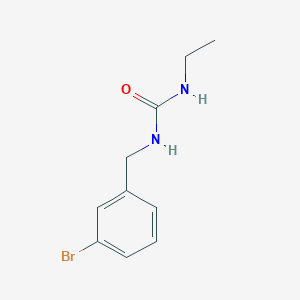




![n-[2-(8-Quinolinyl)ethyl]sulfamide](/img/structure/B14909001.png)
![7-Methoxy-2,2-dimethyl-5-vinyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14909010.png)

